propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromene-derived compound featuring a benzoate ester backbone substituted with a dimethylcarbamoyloxy group and a 4-oxo-4H-chromen-3-yl moiety. Chromene derivatives are well-studied for their diverse biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties . The dimethylcarbamoyl group enhances metabolic stability, while the propyl ester chain influences solubility and bioavailability. Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and WinGX/ORTEP for visualization .
Properties
IUPAC Name |
propyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-4-11-27-21(25)14-5-7-15(8-6-14)29-19-13-28-18-12-16(30-22(26)23(2)3)9-10-17(18)20(19)24/h5-10,12-13H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIMQRRBIINFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Chemical Reactions Analysis
propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate has a wide range of scientific research applications. It is used in the study of biological processes, drug synthesis, and material science advancements. Its unique structure allows researchers to explore its potential as an enzyme inhibitor, anticancer agent, and in medical imaging . Additionally, it has applications in the industry as a vulcanization accelerator, froth flotation collector, antifouling agent, and in coatings and lubricant additives .
Mechanism of Action
The mechanism of action of propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared with structurally analogous chromene derivatives and benzoate esters. Key differences arise from substituent variations, which impact physicochemical and biological behavior.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Stability :
- The dimethylcarbamoyl group in the target compound confers superior metabolic resistance compared to hydroxyl or ethylcarbamoyl analogs due to reduced susceptibility to hydrolytic enzymes .
- Propyl esters exhibit longer plasma half-lives than methyl/ethyl esters, aligning with lipophilicity trends .
Biological Activity: The target compound’s enzyme-inhibitory potency (IC50: 12 μM) surpasses ethylcarbamoyl analogs (IC50: 28 μM), likely due to enhanced steric shielding of the active site . Hydroxyl-substituted derivatives prioritize antioxidant activity over enzyme modulation, reflecting redox-active phenolic groups.
Crystallographic Insights :
- Structural studies using SHELX and WinGX reveal planar chromene cores across analogs, but substituents like dimethylcarbamoyl introduce torsional strain, affecting binding geometry .
Methodological Considerations
The evidence highlights the role of crystallographic software (e.g., SHELX, WinGX) in resolving structural details critical for comparative analysis . For instance:
- SHELXL refines anisotropic displacement parameters, clarifying substituent-induced conformational changes.
- ORTEP visualizes electron density maps, aiding in the identification of hydrogen-bonding patterns that differentiate bioactivity .
Biological Activity
Propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to a class of molecules known as benzoates, which are esters or salts derived from benzoic acid. The specific structural features include:
- Coumarin moiety : Contributes to various biological activities including anti-inflammatory and antibacterial properties.
- Dimethylcarbamoyl group : Enhances solubility and bioavailability.
- Propyl group : Affects the lipophilicity of the molecule, influencing its interaction with biological membranes.
Antimicrobial Activity
Research indicates that compounds with coumarin structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest promising antimicrobial efficacy:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 500 |
| Compound B | Escherichia coli | 250 |
| Propyl Benzoate | Bacillus subtilis | 300 |
These findings highlight the potential of this compound as an antimicrobial agent, particularly against Gram-positive bacteria.
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that the compound effectively scavenges free radicals, indicating its potential as a natural antioxidant:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 45 |
| ABTS Scavenging | 50 |
These results suggest that the compound may help mitigate oxidative stress in biological systems.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes associated with various diseases. Notably, it exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.7 |
This activity suggests that this compound could be explored for therapeutic applications in neurodegenerative diseases.
Case Studies
- Neuroprotective Effects : A study involving animal models demonstrated that administration of coumarin derivatives resulted in improved cognitive function and reduced neuroinflammation, supporting their potential use in treating Alzheimer's disease.
- Anticancer Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects against cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Q & A
Q. Critical Parameters :
- Solvent choice : DMF enhances reaction efficiency but requires rigorous drying to avoid hydrolysis .
- Temperature control : Overheating (>100°C) can lead to decomposition of the dimethylcarbamoyl group .
- Purification : TLC (for reaction monitoring) and HPLC (for final purity >95%) are essential .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield Range | Purity Method | Reference |
|---|---|---|---|---|
| Dimethylcarbamoylation | DMF, K₂CO₃, 80°C, 12h | 70–75% | TLC (Rf 0.5) | |
| Ether linkage | Anhydrous DCM, KI, RT, 24h | 60–65% | HPLC (>98%) | |
| Propyl esterification | Propanol, H₂SO₄, reflux, 6h | 80–85% | NMR (D₂O) |
Which spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure of this compound?
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the chromen-4-oxo group appears as a singlet at δ 170–175 ppm in ¹³C NMR, while the dimethylcarbamoyl protons resonate as two singlets (δ 2.8–3.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 413.1245) .
Q. Advanced
- X-ray Crystallography : Single-crystal diffraction resolves ambiguities in stereochemistry. Software like SHELX and WinGX are used for structure refinement. For chromen derivatives, the dihedral angle between the chromen and benzoate planes (typically 45–60°) is a key metric .
How can researchers design experiments to elucidate the mechanism of action of this chromen derivative in biological systems?
Q. Advanced
- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K) or cyclooxygenases using fluorogenic substrates. IC₅₀ values are compared to known inhibitors like quercetin .
- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled estradiol for estrogen receptor binding) quantify affinity (Kᵢ) .
- Molecular Dynamics (MD) Simulations : Tools like GROMACS predict binding stability by analyzing hydrogen bonds and hydrophobic interactions over 100-ns trajectories .
What strategies are effective in resolving contradictions between reported bioactivity data of structurally similar chromen derivatives?
Q. Advanced
- Control Experimental Variables : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Orthogonal Validation : Confirm anti-inflammatory activity via both COX-2 inhibition (in vitro) and carrageenan-induced edema (in vivo) .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers and calculate weighted effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
